2-Iodo-2'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

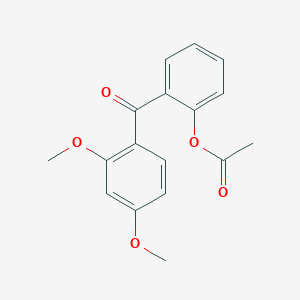

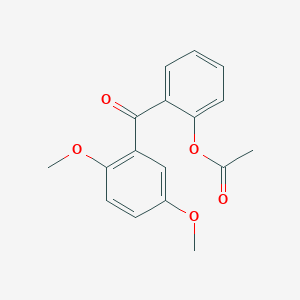

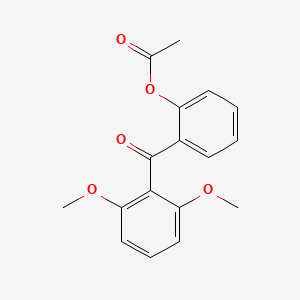

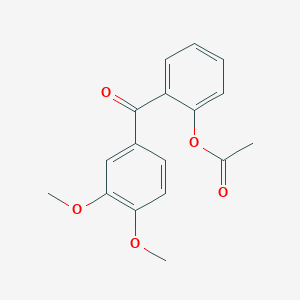

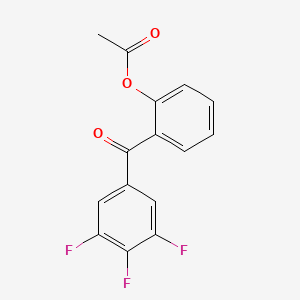

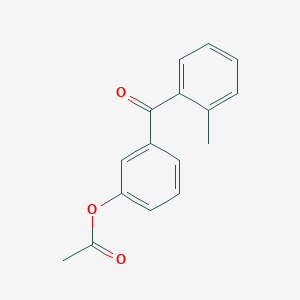

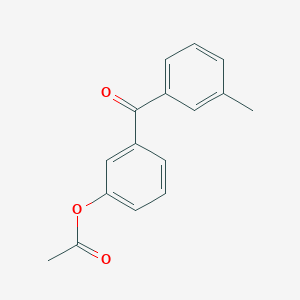

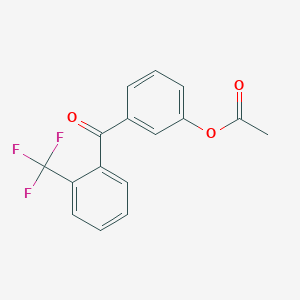

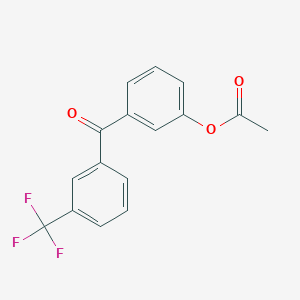

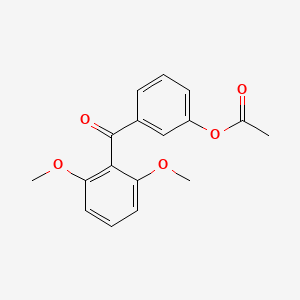

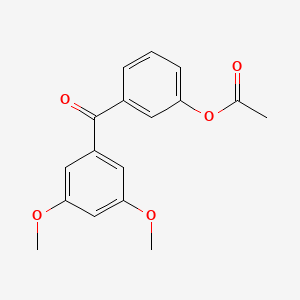

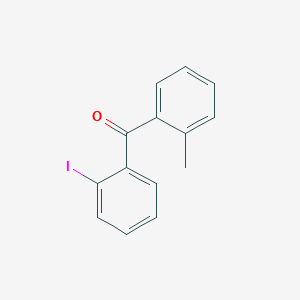

The molecular structure of “2-Iodo-2’-methylbenzophenone” is represented by the linear formula C14H11IO . Unfortunately, the specific structural analysis of this compound is not available in the searched resources.Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodo-2’-methylbenzophenone” are not detailed in the available resources, it’s worth noting that organic iodides can participate in a variety of reactions, including nucleophilic substitution, elimination, reduction, and the formation of organometallics .Scientific Research Applications

Photochemical Studies

Photoenolization Mechanism : The photoenolization of 2-methylbenzophenone, a related compound, has been investigated. This process involves the creation of transient absorption in solutions like ethanol and dioxane. These studies provide insights into the behavior of similar compounds under light exposure (Ujiie, Kikuchi, & Kokubun, 1979).

Photoreactor Performance : The use of microfluidic photoreactors for light-driven reactions of 2-methylbenzophenones, a chemically related group, has been shown to significantly improve yields and reaction rates. This demonstrates potential for enhancing photochemical reactions in a controlled environment (Mateos et al., 2018).

Chemical Synthesis and Applications

Synthesis of Complex Ligands : The reaction of 2-iodo-3-nitrophenol with methylene iodide and subsequent steps leads to the synthesis of novel C2-symmetric ligands. This demonstrates the use of 2-iodo compounds in creating complex molecules for potential applications in asymmetric synthesis and catalysis (Panunzi, Tuzi, & Tingoli, 2010).

Enantioselective Electrodes : Research on the electrochemical reduction of 4-methylbenzophenone, a structurally related compound, has shown potential in producing enantioselective electrodes. This can be significant in developing asymmetric synthesis methods and chiral recognition processes (Schwientek, Pleus, & Hamann, 1999).

Photochemical Reaction Dynamics

Electron-Laser Dual Beam Irradiation : Studies on 2-methylbenzophenone using pulse radiolysis and laser flash photolysis reveal insights into the transient states and reaction dynamics under irradiation. This research contributes to understanding the photophysics and photochemistry of benzophenone derivatives (Ishida, Yamamoto, & Takamuku, 1992).

Laser Spectroscopy Studies : Investigation of 2-methylbenzophenone's photoenolization using picosecond and nanosecond laser spectroscopy provides detailed insights into the transient absorption spectra and lifetimes of different photoproducts. This is crucial for understanding the photoreactivity of similar benzophenones (Nakayama et al., 1984).

Molecular and Crystal Structure Analysis

- Molecular and Crystal Structure Analysis : Research on various methylbenzophenones, including their enthalpies of formation and vaporization, provides essential data on the thermodynamics and stability of these compounds. This information is critical for their application in various scientific fields (Silva et al., 2006).

properties

IUPAC Name |

(2-iodophenyl)-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQMIDCLTZTGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-2'-methylbenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.